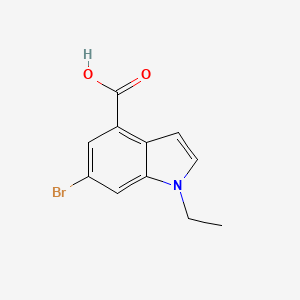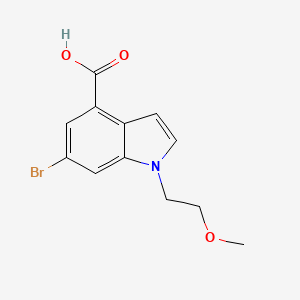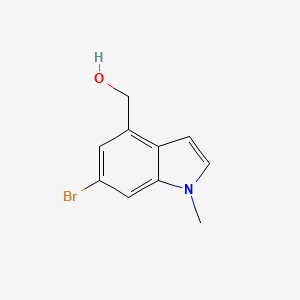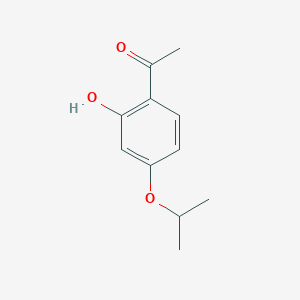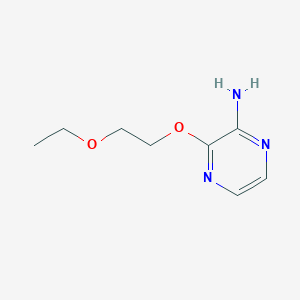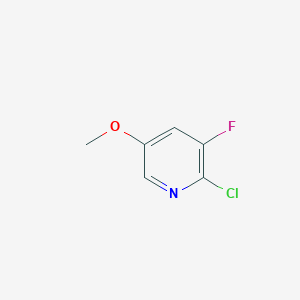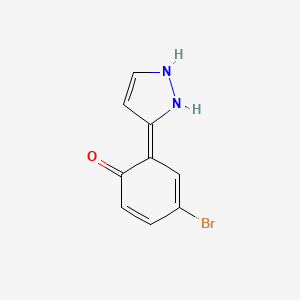
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine
Übersicht
Beschreibung
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine is a useful research compound. Its molecular formula is C29H35OP and its molecular weight is 430.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sustainable Protocol for Sonogashira Reactions : Dicyclohexyl(2-sulfo-9-(3-(4-sulfophenyl)propyl)-9H-fluoren-9-yl)phosphine, a water-soluble Pd complex, was used in a copper-free and sustainable reaction protocol for Sonogashira cross couplings. This protocol employed a water/ipropanol mixture as the solvent and K2CO3 as the base, enabling the reaction of various heterocyclic and aryl bromides and chlorides with acetylenes in near quantitative yield (Fleckenstein & Plenio, 2008).
Ligand Exchange Reactions in the [Au(L)Cl] System : The relative L−Au bond dissociation enthalpies of [Au(L)Cl] (L = various ligands including dicyclohexyl(2′,6′-dimethoxy[1,1′-biphenyl]-2-yl)phosphine) were examined. This study focused on the intrinsic steric and electronic properties of the ancillary ligand, providing insights into the bond dissociation enthalpies for these ligands (Fortman & Nolan, 2010).
Stable Frustrated Lewis Pairs-Hydrogen Adducts in Water : Dicyclohexyl(2-(dimesitylboryl)phenyl)phosphine was synthesized and characterized, with a focus on its reactivity with molecular hydrogen or water. DFT studies indicated that heterolytic splitting of water or hydrogen by this phosphinoborane is both endergonic but close in thermodynamics, offering insights into its potential applications in polar solvents (Sorochkina et al., 2017).
Palladium-Catalyzed Carboxylation with Atmospheric Carbon Dioxide : The use of Pd(OAc)2/dicyclohexyl (2′,6′‐dimethoxy‐[1,1′‐biphenyl]‐2‐yl)phosphine (SPhos) in the efficient direct carboxylation of benzyl chlorides with CO2 was developed. This reaction highlights the potential of this phosphine in facilitating CO2 insertion into the PdII−C bond, supported by a DFT study (Zhang et al., 2015).
C–P Bond-Forming Cross-Coupling in Water : Aryl(dicyclohexyl)phosphines were prepared by a catalytic C–P bond-forming cross-coupling reaction of haloarenes with dicyclohexylphosphine under heterogeneous conditions in water. This study demonstrates the utility of dicyclohexylphosphine in water-based, environmentally benign chemical processes (Hirai & Uozumi, 2017).
Eigenschaften
IUPAC Name |
dicyclohexyl-[2-(2-methoxynaphthalen-1-yl)phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H35OP/c1-30-27-21-20-22-12-8-9-17-25(22)29(27)26-18-10-11-19-28(26)31(23-13-4-2-5-14-23)24-15-6-3-7-16-24/h8-12,17-21,23-24H,2-7,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSMCDDTSORSFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H35OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dicyclohexyl(2-(2-methoxynaphthalen-1-yl)phenyl)phosphine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



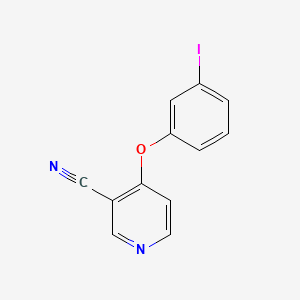
![3-[(tert-Butoxycarbonylisopropylamino)-methyl]-benzoic acid](/img/structure/B8059731.png)
![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B8059750.png)


